molecular formula C21H19NO6 B11396928 N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11396928
M. Wt: 381.4 g/mol
InChI Key: MZYVBQAPXBGUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring two key structural motifs:

  • Chromenone core: A 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl substituent, which is associated with diverse pharmacological properties, including anti-inflammatory and enzyme-inhibitory activities.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H19NO6/c1-12-15-5-4-14(25-2)8-18(15)28-21(24)16(12)9-20(23)22-10-13-3-6-17-19(7-13)27-11-26-17/h3-8H,9-11H2,1-2H3,(H,22,23)

InChI Key

MZYVBQAPXBGUES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a chromenone derivative. Its molecular formula is C17H17O6NC_{17}H_{17}O_{6}N with a molecular weight of approximately 329.32 g/mol. The structural components suggest potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.

Research indicates that compounds with similar structures may exhibit diverse biological activities, including:

  • Antioxidant Activity : The presence of methoxy and carbonyl groups in the structure can contribute to free radical scavenging capabilities.
  • Anticancer Properties : Some studies suggest that derivatives of chromenone exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

A series of studies have evaluated the anticancer properties of chromenone derivatives. For example, compounds structurally related to this compound demonstrated significant cytotoxicity against human tumor cell lines such as:

Cell Line IC50 (µM) Reference
Mia PaCa-212.5
HepG215.0
A54910.0

These results indicate that the compound may possess selective activity against cancer cells while sparing normal cells.

Mechanism Studies

Further investigations have revealed that the compound may exert its effects through:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibition can lead to DNA damage in cancer cells.
  • Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Study 1: Antitumor Efficacy

In a recent study, researchers synthesized several analogs based on the core structure of this compound. The most potent analog showed an IC50 value of 8 µM against the MCF7 breast cancer cell line, indicating a promising lead for further development.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of related compounds against various pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to analogs with modifications in the acetamide substituents, heterocyclic cores, or chromenone derivatives. Key examples include:

Table 1: Structural and Physical Property Comparison
Compound Name Key Substituents Melting Point (°C) Molecular Formula Reference
Target Compound: N-(1,3-Benzodioxol-5-ylmethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Benzodioxolylmethyl, 7-methoxy-4-methylchromenone Not reported Likely C21H19NO7 -
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Benzodioxolylmethyl, 7-oxy-4-methylchromenone Not reported C19H15NO6
K-16: N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-methylbenzylthio)acetamide Benzylthio group, 3-methyl substitution 55.2–55.5 C18H17NO3S
Compound 1 (): 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide Triazolylthio, phenoxymethyl 148 C22H21N5O4S

Key Observations :

  • Melting Points: Heterocyclic substituents (e.g., triazole in ) increase melting points compared to simpler alkyl/aryl groups (e.g., K-16 in ). The target compound’s melting point is unreported but expected to align with chromenone derivatives.
  • Molecular Weight: The chromenone core increases molecular weight compared to benzothiazole or thiadiazole analogs (e.g., ).

Spectral Data Comparison

NMR Spectroscopy
  • Benzodioxole Protons : In K-16 (), benzodioxole protons resonate at δ 5.96 (s, 2H, OCH2O), similar to the target compound’s expected signals .
  • Chromenone Substituents: Methoxy (δ ~3.75–3.80) and methyl groups (δ ~2.30–2.35) in chromenone derivatives align with shifts observed in (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy acetohydrazide) .
Mass Spectrometry
  • The target compound’s molecular ion ([M+Na]+) is anticipated near m/z 420–430, based on analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.